Ethyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate
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Overview
Description
Ethyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate is a heterocyclic compound that features a fused pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate typically involves the reduction of methyl pyrrolo carbazole carboxylate. This process can be achieved through various methods, including the use of reducing agents such as sodium borohydride or lithium aluminum hydride . The reaction conditions often involve the use of organic solvents like tetrahydrofuran or dichloromethane, and the reactions are typically carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable and cost-effective reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of appropriate solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole-2-carboxylates, while reduction can produce fully hydrogenated pyrrole derivatives .
Scientific Research Applications
Ethyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate involves its interaction with various molecular targets. The compound’s unique structure allows it to engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with proteins and nucleic acids. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-a]carbazole: Another heterocyclic compound with a fused pyrrole ring system, known for its biological activity.
Pyrrolo[3,2-c]carbazole: Similar in structure but with different ring fusion, exhibiting unique photophysical properties.
Pyrrolopyrazine: Contains both pyrrole and pyrazine rings, used in various pharmaceutical applications.
Uniqueness
Ethyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate is unique due to its specific ring fusion and the presence of an ethyl ester group, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C9H10N2O2 |
---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
ethyl 1,6-dihydropyrrolo[2,3-b]pyrrole-5-carboxylate |
InChI |
InChI=1S/C9H10N2O2/c1-2-13-9(12)7-5-6-3-4-10-8(6)11-7/h3-5,10-11H,2H2,1H3 |
InChI Key |
RSHKPPJSAMXZPL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)NC=C2 |
Origin of Product |
United States |
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